molecular formula C15H14O2 B13872746 2-Ethoxy-4-phenylbenzaldehyde

2-Ethoxy-4-phenylbenzaldehyde

Cat. No.: B13872746
M. Wt: 226.27 g/mol
InChI Key: XYXWOADCZLCPCB-UHFFFAOYSA-N
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Description

2-Ethoxy-4-phenylbenzaldehyde is an organic compound with a molecular formula of C15H14O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethoxy group at the second position and a phenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-phenylbenzaldehyde can be achieved through several methods. One common approach involves the formylation of 2-ethoxy-4-phenylbenzene using the Vilsmeier-Haack reaction. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Another method involves the Suzuki-Miyaura coupling reaction, where 2-ethoxy-4-bromobenzene is coupled with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate . This reaction proceeds under mild conditions and provides a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-phenylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe).

Major Products Formed

    Oxidation: 2-Ethoxy-4-phenylbenzoic acid.

    Reduction: 2-Ethoxy-4-phenylbenzyl alcohol.

    Substitution: 2-Ethoxy-4-bromophenylbenzaldehyde.

Scientific Research Applications

2-Ethoxy-4-phenylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-phenylbenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic structure allows for π-π interactions with aromatic amino acids in protein binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-phenylbenzaldehyde is unique due to the presence of both ethoxy and phenyl substituents, which enhance its reactivity and potential for functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-ethoxy-4-phenylbenzaldehyde

InChI

InChI=1S/C15H14O2/c1-2-17-15-10-13(8-9-14(15)11-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3

InChI Key

XYXWOADCZLCPCB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=CC=CC=C2)C=O

Origin of Product

United States

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